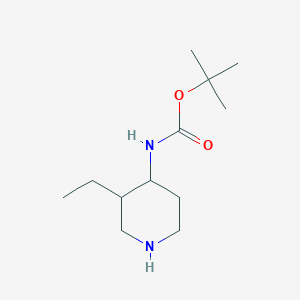
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-ethylpiperidin-4-yl)carbamate (TBEPC) is an organic compound that is a derivative of piperidine. It is a colorless liquid that is soluble in water and organic solvents. TBEPC has been extensively studied due to its potential applications in a variety of fields, including pharmaceuticals, agrochemicals, and biocatalysis. In
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Crystallography
Tert-butyl carbamate derivatives are pivotal in synthetic chemistry, serving as intermediates in the synthesis of biologically active molecules and materials science. For instance, synthetic and crystallographic studies on derivatives like "(9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester" shed light on their structural characteristics and potential for further chemical modifications (Kant, Singh, & Agarwal, 2015). Such derivatives often exhibit unique crystal packing and thermal properties, which are crucial for material science applications.
Pharmaceutical Intermediates
Several tert-butyl carbamate derivatives serve as key intermediates in the synthesis of pharmaceuticals. For example, "Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate" is an important intermediate in the production of omisertinib (AZD9291), highlighting the role of these compounds in developing targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017). This underscores the significance of tert-butyl carbamate derivatives in medicinal chemistry, particularly in synthesizing kinase inhibitors and other therapeutically relevant compounds.
Corrosion Inhibition
Research on tert-butyl carbamate derivatives extends into industrial applications, such as corrosion inhibition. Derivatives based on 8-hydroxyquinoline, for example, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions, demonstrating the versatility of tert-butyl carbamate compounds beyond pharmaceuticals (Faydy et al., 2019). Such findings open avenues for developing new materials with enhanced durability and performance in corrosive environments.
Propiedades
IUPAC Name |
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZRCPXJDZCIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
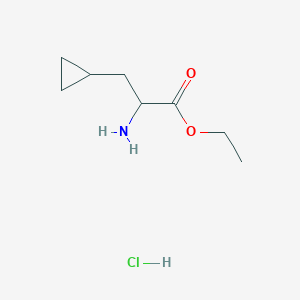
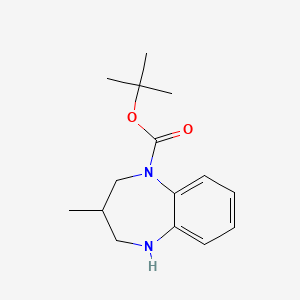
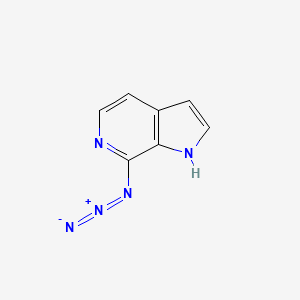
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
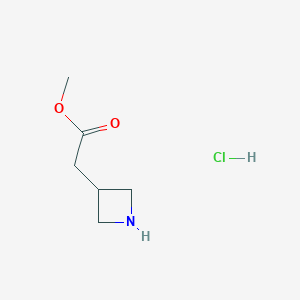
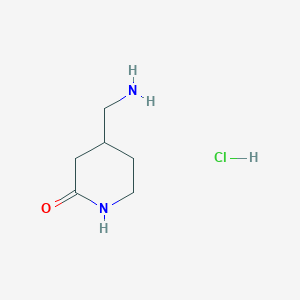
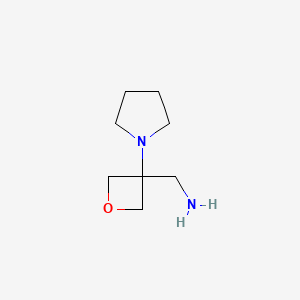
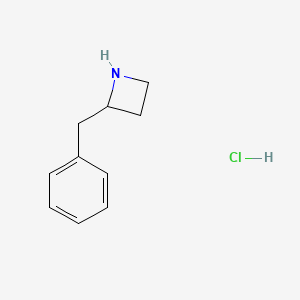
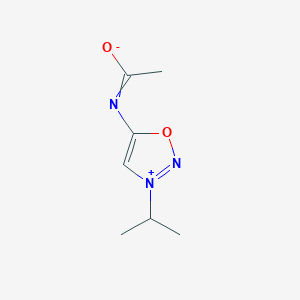
![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)
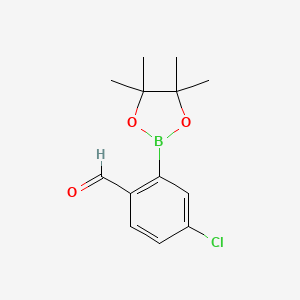
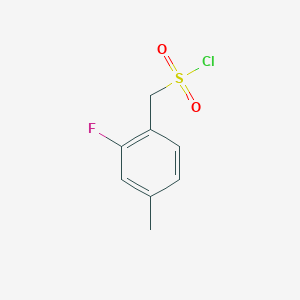
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)